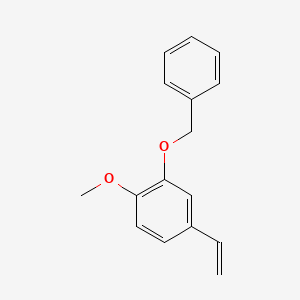

2-(Benzyloxy)-1-methoxy-4-vinylbenzene

CAS No.: 68360-39-4

Cat. No.: VC5393345

Molecular Formula: C16H16O2

Molecular Weight: 240.302

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68360-39-4 |

|---|---|

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.302 |

| IUPAC Name | 4-ethenyl-1-methoxy-2-phenylmethoxybenzene |

| Standard InChI | InChI=1S/C16H16O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h3-11H,1,12H2,2H3 |

| Standard InChI Key | PIPBQQYHFLQYBX-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C=C)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name, 4-ethenyl-1-methoxy-2-(phenylmethoxy)benzene, reflects its substitution pattern: a benzene ring with methoxy (-OCH₃) at position 1, benzyloxy (-OCH₂C₆H₅) at position 2, and vinyl (-CH=CH₂) at position 4 . Its planar structure facilitates π-π interactions, enhancing reactivity in electrophilic substitutions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 240.30 g/mol | |

| CAS Number | 68360-39-4 | |

| Synonyms | 3-Benzyloxy-4-methoxy-1-ethenylbenzene |

Spectroscopic Data

While explicit spectral data (e.g., NMR, IR) are absent in the provided sources, analogous compounds like 2-methoxy-4-vinylphenol (MVP) exhibit characteristic peaks:

-

¹H NMR: Vinyl protons ( 5.1–6.3 ppm), methoxy ( 3.8 ppm).

-

FT-IR: C-O stretching (~1250 cm⁻¹) for ether linkages.

Synthesis and Reaction Pathways

Enantioselective Debenzylation

A pivotal synthesis route involves enantioselective debenzylation using sodium bis(trimethylsilyl)amide (NaHMDS) and lithium chloride (LiCl), followed by treatment with potassium tert-butoxide in tetrahydrofuran (THF)/hexane . This method achieves high enantiomeric excess (ee) by leveraging chiral auxiliaries.

Table 2: Key Synthesis Conditions

| Reagent | Role | Conditions |

|---|---|---|

| NaHMDS | Strong base | -78°C, THF |

| LiCl | Lewis acid catalyst | 0°C to RT |

| KOtBu | Deprotonation agent | Hexane/THF |

Alternative Routes

-

Benzylation of Phenols: Reacting 2-methoxy-4-vinylphenol with benzyl chloride under basic conditions (e.g., K₂CO₃ in toluene).

-

Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings for introducing aryl groups .

Applications in Organic Synthesis

Asymmetric Dihydroxylation

The vinyl group undergoes Sharpless asymmetric dihydroxylation to yield vicinal diols, critical in pharmaceutical intermediates . For example, epothilone analogs utilize such diols for macrocycle formation.

Polymer Science

Derivatives like 2-methoxy-4-vinylphenol (MVP) undergo free-radical polymerization to form biobased polymers with tunable glass transition temperatures ().

Table 3: Comparative Reactivity of Vinylbenzene Derivatives

| Compound | Reactivity | Application |

|---|---|---|

| 2-(Benzyloxy)-1-methoxy-4-vinylbenzene | High (vinyl + ether) | Asymmetric synthesis |

| MVP | Moderate (vinyl + phenol) | Biopolymers |

Future Directions

Research gaps include:

-

Toxicity Profiling: Acute/chronic exposure studies.

-

Catalytic Innovations: Photoredox catalysis for greener syntheses.

-

Material Science: Copolymers with enhanced thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume